

## literature comparison of Methyl 4ethynylbenzoate synthesis yields

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Compound of Interest

Compound Name: Methyl 4-ethynylbenzoate

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## A Comparative Guide to the Synthesis of Methyl 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

**Methyl 4-ethynylbenzoate** is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its terminal alkyne and methyl ester functionalities allow for a variety of chemical transformations. This guide provides a comparative analysis of common synthetic routes to **Methyl 4-ethynylbenzoate**, presenting quantitative data, detailed experimental protocols, and a visual representation of a key synthetic workflow.

## **Comparative Analysis of Synthesis Yields**

The selection of a synthetic route for **Methyl 4-ethynylbenzoate** depends on several factors, including the availability of starting materials, desired yield, scalability, and reaction conditions. Below is a summary of quantitative data for different synthetic methods.



Synthesis Route	Starting Material(s)	Key Reagents & Catalyst	Reaction Time	Temperatur e (°C)	Yield (%)
Sonogashira Coupling	Methyl 4- iodobenzoate , Trimethylsilyl acetylene	Pd(PPh₃)2Cl2, Cul, Et₃N	16 h	Room Temp.	82%
Sonogashira Coupling	Methyl 4- bromobenzoa te, Ethynyltrimet hylsilane	PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> , PPh <sub>3</sub> , CuI, CsF	Not Specified	Not Specified	Good to Excellent
Fischer- Speier Esterification	4- ethynylbenzoi c acid, Methanol	H <sub>2</sub> SO <sub>4</sub> (catalytic)	4 h	Reflux	~95%

# Detailed Experimental Protocols Sonogashira Coupling of Methyl 4-iodobenzoate with Trimethylsilylacetylene

This two-step method involves the palladium-catalyzed cross-coupling of an aryl halide with a protected alkyne, followed by deprotection to yield the terminal alkyne.

Step 1: Synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate

To a solution of methyl 4-iodobenzoate (1.0 eq) in triethylamine are added Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (0.02 eq) and CuI (0.04 eq). Trimethylsilylacetylene (1.2 eq) is then added, and the mixture is stirred at room temperature for 16 hours. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

Step 2: Desilylation



The resulting methyl 4-((trimethylsilyl)ethynyl)benzoate is dissolved in methanol, and a catalytic amount of K<sub>2</sub>CO<sub>3</sub> is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the product is purified by column chromatography to afford **Methyl 4-ethynylbenzoate**. A reported yield for a similar Sonogashira coupling followed by desilylation is approximately 82%.

## Sonogashira Coupling with In Situ Desilylation

A more streamlined approach involves the in situ desilylation of the protected alkyne, allowing for a one-pot reaction.[1]

#### Procedure:

A mixture of methyl 4-bromobenzoate (1.0 eq), ethynyltrimethylsilane (1.2 eq), PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> (cat.), PPh<sub>3</sub> (cat.), Cul (cat.), and CsF (2.0 eq) in a suitable solvent system (e.g., triethylamine, water, and PEG 200) is stirred at an appropriate temperature until the reaction is complete.[1] The use of Cesium Fluoride (CsF) is preferred over other desilylating agents like TBAF due to cost-effectiveness and simpler purification.[1] This method demonstrates excellent functional group tolerance and has been shown to provide good to excellent yields.[1] While a specific yield for **Methyl 4-ethynylbenzoate** is not provided, a similar large-scale reaction yielded 95%. [1]

## Fischer-Speier Esterification of 4-ethynylbenzoic Acid

This classic method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

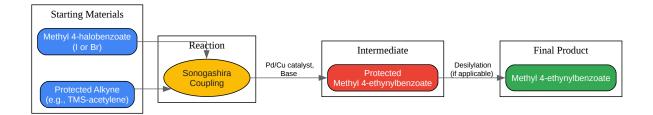
#### Procedure:

To a solution of 4-ethynylbenzoic acid (1.0 eq) in a large excess of methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4 hours. After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield **Methyl 4-ethynylbenzoate**. This method is reported to have a high yield of approximately 95%.



## **Synthetic Workflow Diagram**

The following diagram illustrates a typical workflow for the synthesis of **Methyl 4-ethynylbenzoate** via a Sonogashira coupling reaction.



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Caption: Sonogashira coupling workflow for Methyl 4-ethynylbenzoate synthesis.

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### References

- 1. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organicchemistry.org]
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